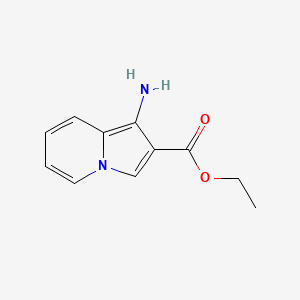
Ethyl 1-aminoindolizine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-aminoindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their aromaticity and biological significance
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-aminoindolizine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-phenacylpyridinium salt with ethyl cyanoacetate under the influence of a base, followed by cyclization . Another method includes the Fischer indole synthesis, starting from β-nitroacrylates and arylhydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 1-aminoindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indolizine derivatives .
科学的研究の応用
Ethyl 1-aminoindolizine-2-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of ethyl 1-aminoindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- Ethyl 2-aminoindolizine-1-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Indole-2-carboxylates
Uniqueness
Ethyl 1-aminoindolizine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Ethyl 1-aminoindolizine-2-carboxylate is a compound characterized by its unique indolizine structure, which includes an ethyl ester and amino group. This structure contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, which may inhibit their activity. This interaction is essential for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Key Mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which is critical for its anticancer properties.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further research in treating infections.
Biological Activities
Research indicates that this compound and its analogs possess a range of biological activities:
- Anticancer : The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial : Exhibits activity against several bacterial strains, indicating potential use as an antibiotic.
- Anti-inflammatory : Preliminary studies suggest that it may reduce inflammation by inhibiting COX-2 enzyme activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-aminoindolizine-1-carboxylate | Contains an indole ring | Exhibits different biological activities |
| Methyl 6-amino-4-isobutoxy-indole-2-carboxylate | Indole structure with isobutoxy group | Potentially useful in synthesizing pharmaceuticals |
| Indole-2-carboxylates | Indole ring with carboxylic acid | Broad spectrum of biological activities |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were comparable to established anticancer agents, suggesting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of multiple bacterial strains, including resistant strains. This suggests its potential utility in treating infections where conventional antibiotics fail.
- COX-2 Inhibition : Research highlighted the compound's ability to inhibit the COX-2 enzyme, a target for anti-inflammatory drugs. The IC50 values were found to be competitive with existing COX inhibitors like Celecoxib .
特性
IUPAC Name |
ethyl 1-aminoindolizine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-7-13-6-4-3-5-9(13)10(8)12/h3-7H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBMIMQXDSHFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














